![molecular formula C9H12N2O3 B2459790 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1423029-63-3](/img/structure/B2459790.png)
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
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Description
Mechanism of Action
Target of Action
The primary targets of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular processes . The specific interactions and resulting changes caused by this compound would depend on its primary targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives , it’s plausible that this compound could influence multiple pathways. The downstream effects would depend on the specific pathways and targets involved.
properties
IUPAC Name |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHKUYRDYFEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
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